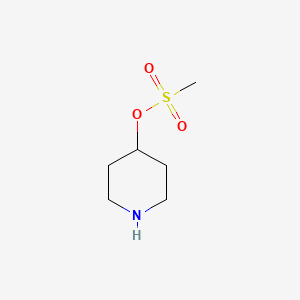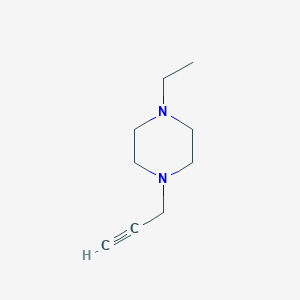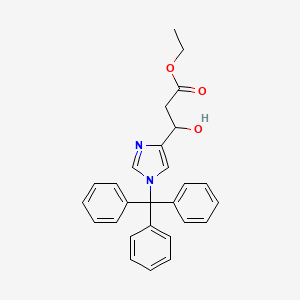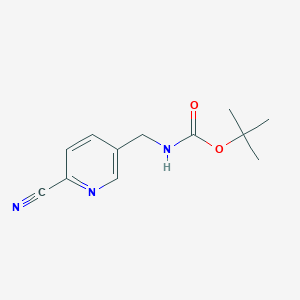![molecular formula C13H18BNO6S B1646887 8-アザスピロ[4.5]デカン-8-イルスルホニル)-4-フェニルボロン酸 CAS No. 914610-70-1](/img/structure/B1646887.png)
8-アザスピロ[4.5]デカン-8-イルスルホニル)-4-フェニルボロン酸
概要
説明
4-(1,4-Dioxa-8-azaspiro[45]decan-8-ylsulfonyl)phenylboronic acid is a complex organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a sulfonyl group and a spirocyclic structure containing oxygen and nitrogen atoms
科学的研究の応用
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition, as boronic acids are known to interact with serine proteases and other enzymes.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
準備方法
The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic structure through a cyclization reaction, followed by the introduction of the sulfonyl group and the boronic acid moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
化学反応の分析
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The sulfonyl group can be reduced under specific conditions to yield corresponding sulfides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
作用機序
The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The spirocyclic structure and sulfonyl group can also contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar compounds to 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid include other boronic acids and spirocyclic compounds. For example:
Phenylboronic acid: A simpler boronic acid with a phenyl ring, lacking the spirocyclic and sulfonyl groups.
Spirocyclic boronic acids: Compounds with similar spirocyclic structures but different substituents on the phenyl ring.
Sulfonyl-substituted phenylboronic acids: Compounds with a sulfonyl group attached to the phenyl ring, but without the spirocyclic structure.
The uniqueness of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid lies in its combination of a boronic acid group, a spirocyclic structure, and a sulfonyl group, which together confer distinct chemical and biological properties.
特性
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO6S/c16-14(17)11-1-3-12(4-2-11)22(18,19)15-7-5-13(6-8-15)20-9-10-21-13/h1-4,16-17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPNTBNMRFMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Thiophenecarboxamide, 5-chloro-N-[2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)-3-(trifluoromethyl)phenyl]amino]propyl]-](/img/structure/B1646817.png)
![[2-(6-amino-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1646818.png)







![Tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B1646850.png)
